

Technical Synthesis Guide: 2,6-Bis(4-fluorobenzylidene)cyclohexanone

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Compound of Interest

Compound Name:	2,6-Bis(4-fluorobenzylidene)cyclohexanone
CAS No.:	62085-74-9
Cat. No.:	B1594061

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Executive Summary

This technical guide details the synthesis, characterization, and application of **2,6-Bis(4-fluorobenzylidene)cyclohexanone** (CAS: 62085-74-9). This compound is a symmetrical curcuminoid analogue synthesized via the Claisen-Schmidt condensation of cyclohexanone and 4-fluorobenzaldehyde.

Distinguished by its planar, conjugated structure and the electronic effects of the fluorine substituents, this molecule has emerged as a significant scaffold in medicinal chemistry. It exhibits potent cytotoxicity against various cancer cell lines (including HCT116 and MCF-7) and demonstrates higher metabolic stability than curcumin due to the absence of the hydrolytically unstable

-diketone moiety.

Part 1: Chemical Basis & Retrosynthesis

Reaction Mechanism

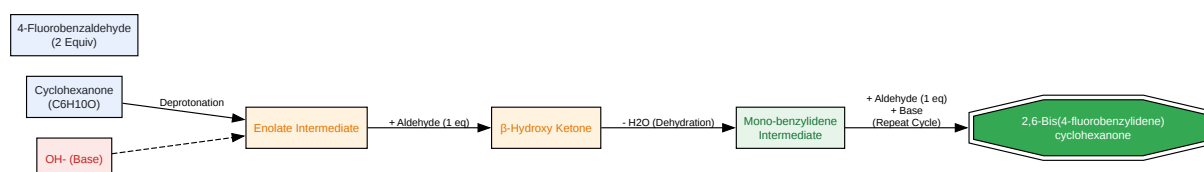
The synthesis follows a Claisen-Schmidt condensation, a crossed-aldol reaction between an enolizable ketone (cyclohexanone) and a non-enolizable aldehyde (4-fluorobenzaldehyde).

- **Enolate Formation:** The base (hydroxide) deprotonates the α -carbon of cyclohexanone, generating a nucleophilic enolate.
- **Nucleophilic Attack:** The enolate attacks the carbonyl carbon of 4-fluorobenzaldehyde.
- **Dehydration:** The resulting β -hydroxy ketone undergoes base-catalyzed dehydration (E1cB mechanism) to form the α,β -unsaturated ketone.
- **Double Condensation:** Because cyclohexanone has two available α -positions, the process repeats on the opposite side of the ring, yielding the symmetrical bis-benzylidene product.

Stoichiometry

- Cyclohexanone: 1 Equivalent (Central scaffold)
- 4-Fluorobenzaldehyde: 2.0 - 2.2 Equivalents (Electrophile)
- Base (NaOH/KOH): Catalytic to Stoichiometric amounts (Promoter)

Diagram: Reaction Mechanism



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Caption: Step-wise mechanism of the Claisen-Schmidt condensation leading to the bis-benzylidene product.

Part 2: Experimental Protocol

Materials & Reagents

Reagent	MW (g/mol)	Equiv.[1][2][3]	Quantity (Example)	Role
Cyclohexanone	98.15	1.0	0.98 g (10 mmol)	Nucleophile
4-Fluorobenzaldehyde	124.11	2.2	2.73 g (22 mmol)	Electrophile
Sodium Hydroxide (NaOH)	40.00	~2.0	0.80 g (20 mmol)	Catalyst/Base
Ethanol (95% or Abs.)	46.07	Solvent	20 - 30 mL	Reaction Medium
Dilute HCl (1M)	36.46	N/A	As needed	Neutralization

Step-by-Step Procedure

1. Preparation of Reactants[2][4][5][6]

- Dissolve 4-fluorobenzaldehyde (2.2 eq) and cyclohexanone (1.0 eq) in Ethanol (20 mL) in a 100 mL round-bottom flask equipped with a magnetic stir bar.
- Ensure the aldehyde is fully dissolved; the solution should be clear and colorless to pale yellow.

2. Catalyst Addition

- Prepare a solution of NaOH (2.0 eq) in a minimum amount of water (approx. 2-3 mL) or dissolve directly in 5 mL of ethanol if using pellets.

- **Dropwise Addition:** Add the base solution to the stirring reaction mixture over 5–10 minutes.
- **Observation:** The solution will likely turn yellow/orange immediately upon base addition, indicating the formation of the conjugated enolate system.

3. Reaction Phase

- **Stirring:** Stir the mixture vigorously at Room Temperature (25°C) for 2–4 hours.
- **Monitoring:** Monitor reaction progress via TLC (Hexane:Ethyl Acetate 8:2). The product typically precipitates out of the solution as a yellow/greenish solid during the reaction.
- **Alternative (Microwave):** If using a microwave reactor, irradiate at 80°C for 2–5 minutes to accelerate the reaction.

4. Work-up and Isolation

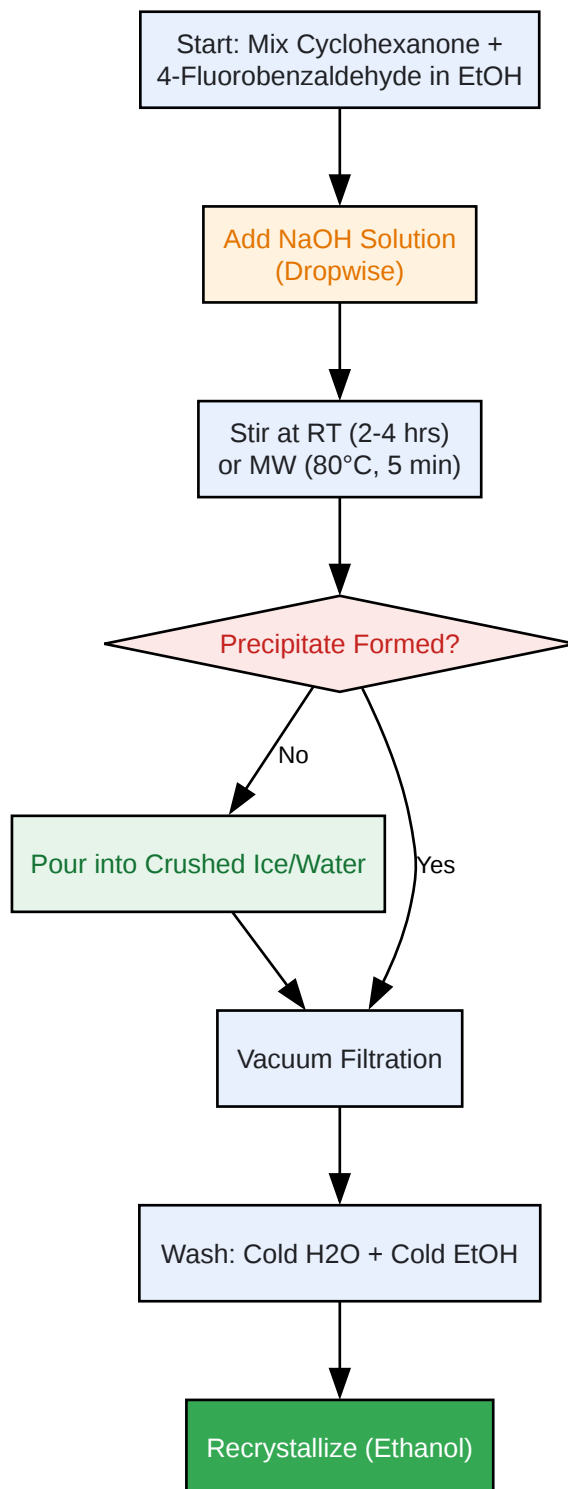
- **Precipitation:** If the product has precipitated, cool the flask in an ice bath for 15 minutes to maximize yield. If no precipitate forms, pour the reaction mixture into crushed ice-water (100 mL) and stir; the solid should crash out.
- **Neutralization (Optional but Recommended):** If the mixture is highly basic, neutralize with dilute HCl to pH ~7 to prevent retro-aldol degradation during drying.
- **Filtration:** Collect the crude solid by vacuum filtration using a Buchner funnel.
- **Washing:** Wash the filter cake with:
 - Cold water (3 x 20 mL) to remove excess base and salts.
 - Cold ethanol (1 x 10 mL) to remove unreacted aldehyde.

5. Purification

- **Recrystallization:** Recrystallize the crude solid from hot Ethanol or an Ethanol/Chloroform mixture.
- Dissolve the solid in boiling solvent, filter while hot (if insoluble impurities exist), and allow to cool slowly to room temperature, then to 4°C.

- Drying: Dry the yellow crystals in a vacuum oven at 50°C for 4 hours.

Diagram: Synthesis Workflow



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Caption: Operational workflow for the synthesis and purification of the target compound.

Part 3: Characterization & Data[3]

Physical Properties[1][7][8]

- Appearance: Light yellow to orange crystalline powder.[7]
- Melting Point: 153.0 – 157.0 °C.
- Solubility: Soluble in Chloroform, DMSO, DMF; sparingly soluble in Ethanol (cold); insoluble in Water.

Spectroscopic Data (Representative)

The fluorine atom introduces splitting in the aromatic signals due to

and

coupling.

¹H NMR (400 MHz, CDCl₃)

Shift (ppm)	Multiplicity	Integration	Assignment
7.75 – 7.80	Singlet (s)	2H	Vinyl Protons ()
7.40 – 7.50	Multiplet (m)	4H	Ar-H (Ortho to alkene)
7.05 – 7.15	Multiplet (m)	4H	Ar-H (Ortho to Fluorine)
2.85 – 2.95	Triplet (t)	4H	C3, C5-H (Allylic)
1.75 – 1.85	Quintet (p)	2H	C4-H (Homoallylic)

¹³C NMR (100 MHz, CDCl₃)

- Carbonyl (C=O): ~190.0 ppm.[3]
- Aromatic C-F (IpsO): ~163.0 ppm (Doublet, Hz).
- Vinyl (-C): ~136.0 ppm.
- Vinyl (-C): ~137.0 ppm.
- Aliphatic: ~28.5 ppm (C3/C5), ~23.0 ppm (C4).

FT-IR (KBr Pellet)

- 1660 – 1670 cm⁻¹:
(Conjugated ketone stretch).
- 1600 – 1610 cm⁻¹:
(Alkene stretch).
- 1150 – 1250 cm⁻¹:
(Aryl fluoride stretch).

Part 4: Applications & Biological Relevance[9]

Anticancer Potential

This compound acts as a Curcumin Analogue (Curcuminoid). Unlike curcumin, which contains an unstable

-diketone linker that leads to rapid metabolic degradation, the 2,6-bis(benzylidene)cyclohexanone scaffold is chemically stable.

- Mechanism: It targets the NF-
B signaling pathway and induces apoptosis in cancer cells.
- Activity: Demonstrated cytotoxicity against HCT116 (Colon), MCF-7 (Breast), and A549 (Lung) cancer cell lines with IC50 values often in the micromolar range.

Enzyme Inhibition

- -Glucosidase Inhibition: Exhibits potential as an anti-diabetic agent by inhibiting carbohydrate-hydrolyzing enzymes.
- Antileishmanial Activity: Shows efficacy against Leishmania parasites, comparable to standard drugs like Pentamidine in in-vitro assays.

Optical Properties

Due to its extended

-conjugation and electron-withdrawing fluorine groups, the molecule exhibits Non-Linear Optical (NLO) properties, making it a candidate for advanced material applications.

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